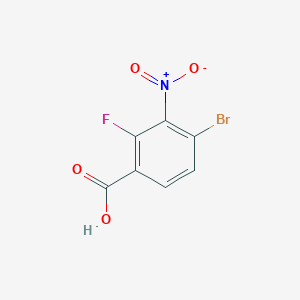
4-Bromo-2-fluoro-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core.
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .
Mode of Action
The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction involves the transfer of an organozinc compound to an organic halide, catalyzed by a palladium complex . The bromine atom in the compound likely serves as a leaving group in this process .
Biochemical Pathways
The compound may be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . These intermediates can then participate in various biochemical reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-nitrobenzoic acid . For instance, the compound’s reactivity could be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of oxidizing or reducing agents.
Analyse Biochimique
Biochemical Properties
The nitro group in 4-Bromo-2-fluoro-3-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound has been used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Temporal Effects in Laboratory Settings
It is known that nitro compounds have lower volatility than ketones of about the same molecular weight .
Metabolic Pathways
Nitro compounds can be prepared by displacement reactions with nitrite ions .
Transport and Distribution
The polar character of the nitro group results in lower volatility of nitro compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 4-bromo-2-fluorobenzoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be reduced to an amine, and the bromine can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Coupling: Palladium catalysts, boronic acids.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Biaryl Compounds: From coupling reactions involving the bromine atom.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-3-nitrobenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Material Science: It is employed in the preparation of novel materials with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
4-Fluoro-3-nitrobenzoic Acid: Similar structure but lacks the bromine atom.
4-Bromo-2-fluorobenzoic Acid: Similar structure but lacks the nitro group.
2-Bromo-5-fluoro-3-nitrobenzoic Acid: Similar structure with different substitution pattern.
Uniqueness: 4-Bromo-2-fluoro-3-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVZJUGOZVJLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
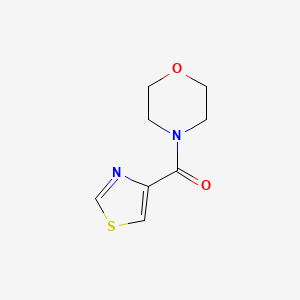
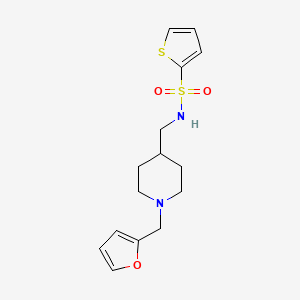
![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)
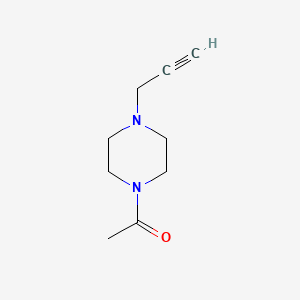
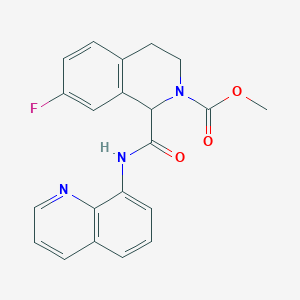
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)
![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2413919.png)
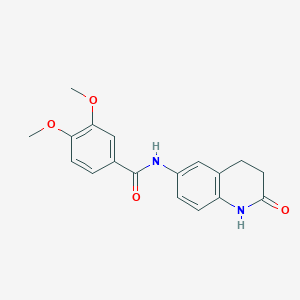
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B2413922.png)
